4-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-oxobutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MP-10 and is a selective dopamine D3 receptor antagonist.
Wirkmechanismus
MP-10 acts as a selective dopamine D3 receptor antagonist. The dopamine D3 receptor is a G protein-coupled receptor that is primarily located in the mesolimbic system of the brain. This receptor is involved in the regulation of reward and motivation pathways, making it a potential target for the treatment of addiction and other related disorders.
Biochemical and Physiological Effects:
Studies have shown that MP-10 has significant effects on the dopamine system in the brain. The compound has been shown to reduce dopamine release in the nucleus accumbens, a key brain region involved in reward and motivation. This effect may be responsible for the compound's potential therapeutic effects in addiction and related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MP-10 is its selectivity for the dopamine D3 receptor. This selectivity makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, the compound's limited solubility in water may pose challenges in its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on MP-10. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists. Another potential direction is the investigation of the compound's effects on other neurotransmitter systems in the brain. Additionally, the use of MP-10 in combination with other drugs may hold promise for the treatment of various neurological disorders.
Synthesemethoden
The synthesis of MP-10 involves the reaction of 4-(4-methoxyphenyl)-4-oxobutanoyl chloride with N-(1'-methyl-1,4'-bipiperidin-3-yl) amine in the presence of a base. The reaction results in the formation of MP-10 as a white solid.
Wissenschaftliche Forschungsanwendungen
MP-10 has been extensively studied for its potential applications in the field of drug discovery. The compound has shown promising results in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-24-14-11-19(12-15-24)25-13-3-4-18(16-25)23-22(27)10-9-21(26)17-5-7-20(28-2)8-6-17/h5-8,18-19H,3-4,9-16H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKBLAHZQFLVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)CCC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-oxobutanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.